molecular formula C21H22ClN5O2 B11229560 N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B11229560
M. Wt: 411.9 g/mol
InChI Key: QVUYXQWHKKSRIL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction involving hydrazine derivatives and diketones.

    Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the quinazolinone core, often using palladium-catalyzed cross-coupling reactions.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the quinazolinone core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core and pyrazole ring are key structural features that enable these interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the acetyl group, in particular, may influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide

InChI

InChI=1S/C21H22ClN5O2/c1-13-11-14(2)27(25-13)21-24-18-6-4-3-5-17(18)20(29)26(21)12-19(28)23-16-9-7-15(22)8-10-16/h7-11H,3-6,12H2,1-2H3,(H,23,28)

InChI Key

QVUYXQWHKKSRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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